molecular formula C7H8F3N B8481175 1H-Pyrrole, 2-(3,3,3-trifluoropropyl)-

1H-Pyrrole, 2-(3,3,3-trifluoropropyl)-

Cat. No. B8481175
M. Wt: 163.14 g/mol
InChI Key: FLERDDFNTHIJFH-UHFFFAOYSA-N
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Patent
US06610730B2

Procedure details

Crude 7,7,7-trifluoro-4-oxo-heptanal (10 g, prepared above) in ethanol (100 ml) was treated with ammonium chloride (400 mmol, 21 g), then heated to reflux for 1 h. The resulting solution was diluted with ethyl acetate (300 ml) and washed with brine (2×50 ml). The organics were concentrated under reduced pressure. Purification of the residue by silica gel chromatography provided 1.3 g (21% overall from 4,4,4-trifluorobutyric acid) of 2-(3,3,3-trifluoro-propyl)-1H-pyrrole. 1H NMR (CDCl3) δ7.98 (1H, br s), 6.71 (1H, dd, J=4.1, 2.6), 6.15 (1H, dd, J=5.9, 2.8), 5.99-5.94 (1H, m), 2.92-2.85 (2H, m), 2.52-2.35 (2H, m).
Name
7,7,7-trifluoro-4-oxo-heptanal
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[CH2:3][CH2:4][C:5](=O)[CH2:6][CH2:7][CH:8]=O.[Cl-].[NH4+:14]>C(O)C.C(OCC)(=O)C>[F:1][C:2]([F:12])([F:11])[CH2:3][CH2:4][C:5]1[NH:14][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
7,7,7-trifluoro-4-oxo-heptanal
Quantity
10 g
Type
reactant
Smiles
FC(CCC(CCC=O)=O)(F)F
Name
Quantity
21 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with brine (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(CCC=1NC=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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